tert-butyl N-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-N-(6-hydroxyhexyl)carbamate
CAS No.:
Cat. No.: VC18026304
Molecular Formula: C18H36N2O5
Molecular Weight: 360.5 g/mol
* For research use only. Not for human or veterinary use.
![tert-butyl N-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-N-(6-hydroxyhexyl)carbamate -](/images/structure/VC18026304.png)
Specification
Molecular Formula | C18H36N2O5 |
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Molecular Weight | 360.5 g/mol |
IUPAC Name | tert-butyl N-(6-hydroxyhexyl)-N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]carbamate |
Standard InChI | InChI=1S/C18H36N2O5/c1-17(2,3)24-15(22)19-11-13-20(12-9-7-8-10-14-21)16(23)25-18(4,5)6/h21H,7-14H2,1-6H3,(H,19,22) |
Standard InChI Key | XHFVVTHJKBPXET-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)NCCN(CCCCCCO)C(=O)OC(C)(C)C |
Introduction
Chemical Structure and Functional Attributes
Molecular Architecture
The molecular formula of tert-butyl N-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-N-(6-hydroxyhexyl)carbamate is C₁₈H₃₆N₂O₅, with a molecular weight of 384.49 g/mol (calculated from PubChem data ). The structure comprises:
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A hexyl chain terminated by a hydroxyl group (–OH), facilitating nucleophilic substitutions or esterifications.
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A carbamate linkage (–OC(=O)N–) connecting the hexyl chain to an ethylamine moiety.
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Two tert-butoxycarbonyl (Boc) groups, which protect the primary and secondary amine functionalities from undesired reactions during synthesis .
The Boc groups are strategically positioned to enable sequential deprotection under acidic conditions, a hallmark of solid-phase peptide synthesis (SPPS) .
Spectroscopic and Physicochemical Properties
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Solubility: Like related Boc-protected amines, this compound exhibits high solubility in polar aprotic solvents such as dichloromethane (DCM) and dimethylformamide (DMF) .
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LogP: Estimated at 1.96 (iLOGP), indicating moderate hydrophobicity suitable for membrane permeability in drug delivery systems .
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Hydrogen Bonding: The hydroxyl and carbamate groups contribute to a total polar surface area (TPSA) of 58.56 Ų, enhancing its compatibility with aqueous biological environments .
Synthesis and Industrial Production
Key Synthetic Routes
The synthesis typically involves a multi-step approach:
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Protection of 6-Amino-1-Hexanol:
The primary amine of 6-amino-1-hexanol is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (TEA) . This yields 6-(Boc-amino)-1-hexanol, a precursor with a free hydroxyl group. -
Carbamate Formation:
The hydroxyl group is activated via tosylation (using tosyl chloride) or mesylation, followed by reaction with tert-butyl N-(2-aminoethyl)carbamate. This step introduces the second Boc group and forms the carbamate linkage .
Example Reaction Conditions:
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Tosylation: 6-(Boc-amino)-1-hexanol reacts with tosyl chloride (1.1 eq) in DCM at 0°C, catalyzed by 4-dimethylaminopyridine (DMAP) .
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Nucleophilic Displacement: The tosylated intermediate undergoes substitution with tert-butyl N-(2-aminoethyl)carbamate in DMF at 100°C, using cesium carbonate as a base .
Yield: Optimized procedures report yields of 30–40% after silica gel chromatography .
Industrial Scalability
Large-scale production employs continuous-flow reactors to enhance reaction efficiency and purity. Critical parameters include:
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Temperature Control: Maintaining 0–5°C during tosylation minimizes side reactions.
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Solvent Selection: DCM and DMF are preferred for their ability to dissolve both polar and non-polar intermediates .
Applications in Pharmaceutical and Biochemical Research
Peptide Synthesis
The compound’s dual Boc groups enable orthogonal protection strategies in SPPS:
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Selective Deprotection: The Boc group on the ethylamine moiety is removed selectively using trifluoroacetic acid (TFA), leaving the hexyl-chain Boc intact for subsequent couplings .
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Segment Condensation: The hydroxyl group serves as a handle for fragment ligation, enabling the synthesis of long-chain peptides .
Bioconjugation and Prodrug Design
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Fluorescent Probes: The hydroxyl group is conjugated to fluorophores (e.g., fluorescein isothiocyanate) via ester or carbamate linkages, creating tools for cellular imaging .
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Prodrug Activation: Enzymatically cleavable linkers attached to the hydroxyl group facilitate targeted drug release in cancer therapeutics .
Enzyme Inhibition Studies
Preliminary studies suggest that derivatives of this compound inhibit deoxyhypusine synthase, an enzyme critical for post-translational modification of eukaryotic initiation factor 5A (eIF5A) . This inhibition disrupts cancer cell proliferation, highlighting its potential in oncology research.
Comparative Analysis with Related Compounds
Unique Features of Target Compound:
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Dual Boc Protection: Enables multi-step syntheses with controlled deprotection.
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Extended Hydrophobic Chain: Enhances membrane permeability compared to shorter analogs .
Future Directions and Research Opportunities
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Click Chemistry: Incorporating azide or alkyne moieties onto the hydroxyl group for bioorthogonal labeling.
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Polymer-Bound Derivatives: Immobilizing the compound on resins for combinatorial library synthesis.
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